Home > Products > Screening Compounds P116825 > Secernin-1 (196-204)
Secernin-1 (196-204) -

Secernin-1 (196-204)

Catalog Number: EVT-243669
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Secernin-1
Overview

Secernin-1, specifically the peptide sequence Secernin-1 (196-204), is a novel protein identified as a phosphorylated tau binding protein. This compound has garnered attention for its association with amyloid plaques and neurofibrillary tangles in neurodegenerative diseases, particularly Alzheimer’s disease. Its physiological functions and implications in various tauopathies remain under investigation, but initial studies suggest a significant role in the pathology of these conditions.

Source and Classification

Secernin-1 is derived from the Secernin-1 gene (SCRN1) located on chromosome 10. It is classified as a neuronal protein that interacts specifically with phosphorylated tau proteins, which are implicated in the formation of neurofibrillary tangles associated with Alzheimer’s disease and other tauopathies. The identification of Secernin-1 as an amyloid plaque-associated protein was made through localized proteomics and confirmed by immunohistochemical studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Secernin-1 typically involves recombinant DNA technology. This process includes:

  1. Gene Cloning: The SCRN1 gene is cloned into an expression vector.
  2. Transformation: The vector is introduced into a suitable host cell, often Escherichia coli or mammalian cells, for protein expression.
  3. Protein Expression: The host cells are cultured under conditions that promote the expression of Secernin-1.
  4. Purification: The expressed protein is purified using techniques such as affinity chromatography, which exploits specific interactions between the protein and a ligand attached to a solid support.

This method allows for the production of sufficient quantities of Secernin-1 for further study.

Molecular Structure Analysis

Structure and Data

Structural Characteristics

  • Molecular Weight: Approximately 20 kDa (exact weight may vary based on post-translational modifications).
  • Amino Acid Composition: Composed of various amino acids that contribute to its functional properties.
Chemical Reactions Analysis

Reactions and Technical Details

Secernin-1 participates in several biochemical interactions, primarily involving:

  1. Protein-Protein Interactions: It binds to phosphorylated tau proteins, influencing their aggregation properties and potentially modulating neurodegenerative processes.
  2. Post-translational Modifications: Phosphorylation plays a critical role in its function and interaction dynamics with tau proteins.

Further studies are needed to delineate specific chemical reactions involving Secernin-1 within cellular contexts.

Mechanism of Action

Process and Data

The mechanism by which Secernin-1 exerts its effects involves its interaction with phosphorylated tau proteins:

  1. Binding: Secernin-1 binds to specific phosphorylated residues on tau, which may stabilize tau aggregates or influence their pathological conformation.
  2. Influence on Tau Pathology: By interacting with tau, Secernin-1 may modulate the formation of neurofibrillary tangles, thereby impacting neuronal health and function.

This interaction suggests a potential role for Secernin-1 as both a biomarker for Alzheimer’s disease progression and a therapeutic target .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can vary based on environmental conditions such as temperature and pH; further studies are required to determine optimal storage conditions.

Chemical Properties

  • pH Sensitivity: Activity may be influenced by pH levels due to potential protonation states affecting binding interactions.
  • Thermal Stability: Thermal denaturation studies would provide insights into stability under physiological conditions.
Applications

Scientific Uses

Secernin-1 holds promise in several scientific applications:

  1. Biomarker Development: Its association with phosphorylated tau makes it a candidate for distinguishing Alzheimer’s disease from other tauopathies.
  2. Therapeutic Targeting: Understanding its role in tau pathology could lead to novel therapeutic strategies aimed at modulating its activity or expression.
  3. Research Tool: As a protein that interacts specifically with phosphorylated tau, it can be utilized in studies investigating the mechanisms underlying neurodegenerative diseases.
Introduction to Secernin-1 (SCRN1) in Neurodegenerative and Cellular Biology

Historical Discovery and Initial Characterization of SCRN1

Secernin-1 (SCRN1) was first identified as a cytosolic 50-kDa protein regulating exocytosis in mast cells. Early functional studies revealed its role in secretory granule recruitment, granule swelling, and core expulsion during exocytotic processes [1] [2] [6]. In vitro colony formation assays demonstrated SCRN1’s capacity to enhance cell growth and proliferation, prompting investigations into its oncogenic roles. Seminal work using cDNA microarrays revealed SCRN1 overexpression in gastric and colon cancers, establishing its classification as a tumor-associated antigen (TAA) linked to poor prognosis [2] [4].

Parallel transcriptomic analyses revealed unexpectedly high SCRN1 expression in neural tissue compared to peripheral organs. Northern blot studies detected minimal SCRN1 in most somatic tissues but significant expression in reproductive organs and the brain [2] [6]. This neural enrichment suggested unexplored neurobiological functions, though its precise physiological role in neurons remained undefined until its serendipitous detection in Alzheimer’s disease (AD) pathological structures.

SCRN1’s Emergence in Neurodegenerative Disease Research

The pivotal reorientation of SCRN1 toward neuroscience followed its identification in amyloid plaque proteomics studies. Localized proteomic analysis of AD plaques revealed SCRN1 as one of the most abundant novel proteins within plaque-associated dystrophic neurites [1] [3] [6]. Subsequent immunohistochemical validation confirmed SCRN1’s presence not only in plaques but also in neurofibrillary tangles (NFTs)—intraneuronal aggregates of hyperphosphorylated tau (pTau) characteristic of AD.

Comprehensive neuropathological mapping across 58 human cases demonstrated SCRN1’s accumulation correlates with AD progression:

  • Abundant co-localization: SCRN1 densely accumulated in NFTs and dystrophic neurites across all Braak stages [1] [6]
  • Disease specificity: Observed in AD, Down Syndrome with AD (5/5 cases), and Primary Age-Related Tauopathy (PART, 5/5 cases) [1] [3]
  • Tauopathy discrimination: Absent in corticobasal degeneration (CBD, 0/5), progressive supranuclear palsy (PSP, 0/5), and Pick’s disease (PiD, 0/4) [5] [6]

Table 1: SCRN1 Accumulation Patterns in Neurodegenerative Tauopathies

DiseaseTau Isoform RatioSCRN1-NFT Co-LocalizationPathological Significance
Alzheimer’s Disease3R+4R mixedYes (21/21 abundant NFT cases)Binds pTau; potential AD biomarker
PART3R+4R mixedYes (5/5 cases)Associates with "AD-like" tau
Down Syndrome (AD)3R+4R mixedYes (5/5 cases)Mirrors AD pathology
CBD/PSP4R-onlyNoDistinguishes from AD
Pick’s Disease3R-onlyNoConfirms isoform specificity

Critically, co-immunoprecipitation assays confirmed a direct physical interaction between SCRN1 and phosphorylated tau in human AD brain tissue, suggesting SCRN1 is a novel pTau-binding protein [1] [3] [6]. This interaction was mechanistically distinct from tau interactors in non-AD tauopathies, positioning SCRN1 as a potential discriminator between AD and other tau-based pathologies.

Rationale for Investigating the SCRN1 (196–204) Fragment

The SCRN1 (196-204) fragment (peptide sequence: KMDAEHPEL) has emerged as a focal point for translational research due to its dual significance in oncology and neurology. This 9-mer peptide was initially characterized for its immunogenic properties in cancer. In silico analysis using the BIMAS algorithm predicted its intermediate binding affinity (score: 21.6) to HLA-A*0201—the most prevalent human MHC class I allele [2]. Anchor residue modifications yielded enhanced binding variants:

  • SCRN1–2L (M2→L substitution): Sequence KLDAEHPEL; Binding score=29.9
  • SCRN1–9V (L9→V substitution): Sequence KMDAEHPEV; Binding score=70.3 [2]

Table 2: SCRN1 (196-204) Peptide Variants and Binding Properties

Peptide DesignationAmino Acid SequenceHLA-A*0201 Binding ScoreFunctional Implication
SCRN1-196 (wild-type)KMDAEHPEL21.6Natural epitope
SCRN1–2LKLDAEHPEL29.9Enhanced MHC binding
SCRN1–9VKMDAEHPEV70.3Optimal immunotherapeutic candidate

Cytotoxic T lymphocyte (CTL) clones generated against SCRN1-196 demonstrated specific cytotoxicity against tumor cells expressing endogenous SCRN1, validating its role as a tumor-associated antigen [2]. In neurodegenerative contexts, this fragment’s importance stems from its location within functional domains implicated in SCRN1’s interaction with pathological tau. The proximity of residues 196-204 to SCRN1’s tau-binding regions suggests potential for:

  • Diagnostic biomarker development: Detection of SCRN1 fragments in CSF correlates with AD progression [1] [6]
  • Therapeutic targeting: Antibodies or engineered T-cells targeting this epitope could modulate SCRN1-pTau interactions
  • Mechanistic probing: Studying peptide analogues may reveal how SCRN1 stabilizes or promotes tau aggregation in AD [3] [6]

The fragment’s structural characteristics—including its solvent accessibility and post-translational modification sites—make it a compelling candidate for further investigation into both cancer immunotherapy and neurodegenerative proteinopathies. Its dual-role paradigm exemplifies how oncological and neurological research can reciprocally inform therapeutic discovery.

Properties

Product Name

Secernin-1 (196-204)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.